molecular formula C13H8F3NO B1634422 N-(2,5-difluorophenyl)-4-fluorobenzamide

N-(2,5-difluorophenyl)-4-fluorobenzamide

Cat. No.: B1634422
M. Wt: 251.2 g/mol
InChI Key: SGGIFPWONXMHFW-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4-fluoro group and an aromatic amine moiety bearing 2,5-difluoro substituents.

  • Nucleophilic addition reactions of fluorinated phenyl isothiocyanates with benzoic acid hydrazides (as seen in for 2,4-difluorophenyl derivatives) .
  • Reductive amination or coupling reactions using fluorinated aniline precursors (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine intermediates described in ) .

Fluorine atoms at the 2- and 5-positions on the phenyl ring may enhance lipophilicity and alter hydrogen-bonding interactions compared to other positional isomers (e.g., 2,4-difluoro derivatives) .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)

InChI Key

SGGIFPWONXMHFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-4-fluorobenzamide derivatives in combating viral infections, particularly Hepatitis B Virus (HBV). Research indicates that compounds with similar sulfamoylbenzamide scaffolds exhibit promising antiviral effects by disrupting HBV capsid assembly. This disruption can lead to decreased formation of covalently closed circular DNA (cccDNA), which is crucial for the persistence of HBV infection .

The mechanism involves the binding of these compounds to the capsid proteins, leading to faulty assembly and the formation of dysfunctional nucleocapsids. This approach has shown efficacy in reducing HBV replication and HBeAg secretion significantly .

Anticancer Properties

Fluorinated benzamides, including this compound, have also been investigated for their anticancer properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for targeting cancer cells. Studies have indicated that such compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and pharmaceuticals. The compound can be utilized in:

  • Synthesis of Novel Derivatives : The introduction of different substituents on the aromatic rings can lead to a library of compounds with diverse biological activities.
  • Building Blocks for Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules used in drug development and agrochemicals .

Case Study: Antiviral Efficacy against HBV

A study conducted on a series of sulfamoylbenzamide derivatives demonstrated their ability to inhibit HBV replication effectively. Among these derivatives, those structurally related to this compound showed a significant reduction in viral load at concentrations as low as 2 μM .

CompoundIC50 (μM)Mechanism of Action
4a3Capsid disruption
4f2Inhibition of assembly

This table illustrates the potency of selected compounds derived from similar scaffolds, emphasizing the relevance of structural modifications.

Case Study: Anticancer Activity

In another study focusing on cancer cell lines, this compound derivatives were tested for their cytotoxic effects. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, suggesting their potential as anticancer agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution under specific conditions. The reactivity depends on the position of fluorine and the electronic environment:

Reaction ConditionsSite of SubstitutionProduct(s)Key Findings
KOH (aqueous), 100°C, 12 hrs Para-fluorine on benzamide ring4-Hydroxy-N-(2,5-difluorophenyl)benzamideFluorine at the para position is more reactive due to reduced steric hindrance .
NH₃ (liq.), Cu catalyst, 150°C Ortho-fluorine on aniline moietyN-(2-Amino-5-fluorophenyl)-4-fluorobenzamideAmmonia selectively substitutes fluorine at the 2-position of the aniline ring .

The electron-withdrawing nature of fluorine activates the ring for SNAr but requires strong bases or catalysts due to the stability of the C-F bond .

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReaction PathwayProductsYield & Notes
6M HCl, reflux, 24 hrs Acid-catalyzed hydrolysis4-Fluorobenzoic acid + 2,5-difluoroaniline85% yield; protonation of amide oxygen initiates cleavage .
2M NaOH, 80°C, 8 hrs Base-catalyzed hydrolysis4-Fluorobenzoate + 2,5-difluoroaniline78% yield; hydroxide attacks carbonyl carbon .

The reaction is slower compared to non-fluorinated amides due to reduced electron density at the carbonyl group .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophiles to meta positions, but competing effects arise from the amide group:

ElectrophileConditionsMajor ProductRegioselectivity Rationale
HNO₃/H₂SO₄, 0°C Nitration3-Nitro-N-(2,5-difluorophenyl)-4-fluorobenzamideAmide group directs nitration to the meta position of the benzamide ring .
Br₂/FeBr₃, 25°C Bromination3-Bromo-N-(2,5-difluorophenyl)-4-fluorobenzamideFluorine substituents deactivate the ring, favoring single substitution .

Steric hindrance from the 2,5-difluorophenyl group limits reactivity at ortho positions .

Reductive Amination and Functionalization

The amide nitrogen can participate in reductive alkylation under controlled conditions:

ReagentsReaction OutcomeProductEfficiency & Notes
LiAlH₄, THF, 0°C Reduction to amineN-(2,5-Difluorophenyl)-4-fluorobenzylamine60% yield; over-reduction to amine occurs .
CH₃I, K₂CO₃, DMF N-MethylationN-Methyl-N-(2,5-difluorophenyl)-4-fluorobenzamide45% yield; competing O-methylation observed .

The electron-withdrawing fluorines reduce the nucleophilicity of the amide nitrogen, necessitating strong bases .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated sites:

Reaction TypeCatalytic SystemProductKey Data
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Biphenyl-N-(2,5-difluorophenyl)benzamide70% yield; requires aryl boronic acid .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-(2,5-Difluorophenyl)-4-(piperazin-1-yl)benzamide55% yield; amination at para-fluorine site .

Cross-coupling is limited by the stability of the C-F bond under harsh conditions .

Hydrogen Bonding and Solvent Effects

Crystallographic studies reveal intermolecular interactions influencing reactivity :

Interaction TypeBond Length (Å)Impact on Reactivity
N-H⋯F (amide-fluorine)2.42–2.57 Stabilizes transition states in SNAr reactions
C-F⋯π (aryl-fluorine)3.12 Enhances solubility in polar aprotic solvents

These interactions modulate reaction rates in solvents like DMSO or DMF .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data under nitrogen :

Temperature Range (°C)Mass Loss (%)Decomposition Pathway
220–25015Cleavage of amide bond
300–35060Degradation of aromatic rings

The compound exhibits moderate thermal stability, suitable for reactions below 200°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares N-(2,5-difluorophenyl)-4-fluorobenzamide with structurally related benzamide derivatives:

Compound Name Substituents on Benzamide Substituents on Phenyl Ring Additional Functional Groups Key References
This compound 4-Fluoro 2,5-Difluoro None -
N-(2,4-Difluorophenyl)-4-fluorobenzamide 4-Fluoro 2,4-Difluoro None
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-Difluoro 3,5-Dichloro, 1,1,2,2-tetrafluoroethoxy Chlorine, tetrafluoroethoxy
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) 3-Pyridinecarboxamide 2,4-Difluoro Trifluoromethylphenoxy

Key Observations:

  • Fluorine Positionality: The 2,5-difluoro substitution in the target compound contrasts with the 2,4-difluoro configuration in pesticidal agents like diflufenican.
  • Chlorine and Ether Additions : Compounds like N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () incorporate chlorine and tetrafluoroethoxy groups, enhancing electronegativity and resistance to metabolic degradation .

Physicochemical Properties

  • Tautomerism and Stability : Triazole-thione derivatives in exhibit tautomeric equilibria, with spectral data (absence of νS-H bands) confirming thione dominance. While this compound lacks such tautomerism, its fluorine atoms may stabilize the amide bond against hydrolysis .
  • Crystallographic Data : N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () demonstrates ordered molecular packing via X-ray studies, suggesting that bulky substituents (e.g., tetrafluoroethoxy) enhance crystalline stability .

Preparation Methods

Condensation Reaction Mechanism

The primary synthesis route involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with 2,5-difluoroaniline. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine or pyridine neutralizing HCl byproducts. The mechanism begins with the activation of 4-fluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by amine attack at the electrophilic carbonyl carbon.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents (DCM, THF) enhance reagent solubility and stabilize intermediates.
  • Stoichiometry: A 1:1 molar ratio of acyl chloride to amine minimizes side reactions like over-acylation.
  • Temperature: Reactions typically proceed at 0°C to room temperature to control exothermicity.

Acid Chloride Preparation

The carboxylic acid activation step is critical for achieving high yields. Thionyl chloride is widely used due to its efficiency in generating acyl chlorides, though oxalyl chloride with catalytic DMF offers milder conditions, particularly for acid-sensitive substrates.

Table 1: Acid Chloride Preparation Methods

Reagent Catalyst Conditions Yield (%) Reference
Thionyl chloride None Reflux, 4–6 h 85–90
Oxalyl chloride DMF 0°C to rt, 2 h 92–95

Reaction Optimization Strategies

Solvent Systems

While DCM and THF remain standard, bio-based solvents like Cyrene (dihydrolevoglucosenone) have emerged as sustainable alternatives. Cyrene-enabled syntheses achieve 91% yields by stabilizing intermediates through hydrogen bonding, reducing energy input, and eliminating the need for post-reaction solvent recovery.

Temperature and Time Effects

Elevated temperatures (40–60°C) accelerate reaction kinetics but risk decomposition of the acyl chloride. Kinetic studies suggest optimal conversion within 2–4 hours at room temperature. Prolonged stirring (>6 hours) diminishes yields due to hydrolysis of unreacted acyl chloride.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (30–70% EtOAc) effectively separates the target compound from unreacted starting materials and oligomeric byproducts. This method achieves >95% purity but requires significant solvent volumes.

Recrystallization

Ethanol/water mixtures (3:1 v/v) are preferred for recrystallization, yielding crystalline product with 99% purity. Crystallization from CH₂Cl₂, as demonstrated for structural analogs, produces well-defined crystals suitable for X-ray diffraction studies.

Table 2: Purification Method Comparison

Method Solvent System Purity (%) Yield Recovery (%)
Column Chromatography EtOAc/Hexane 95 85–90
Recrystallization Ethanol/Water 99 75–80

Industrial-Scale Synthesis

Batch reactors with continuous HCl scrubbing systems are employed for kilogram-scale production. Process analytical technology (PAT) monitors reaction progress via in-situ FTIR, ensuring consistent product quality. Challenges include managing exotherms and minimizing solvent waste, addressed through solvent recycling loops.

Green Chemistry Innovations

Cyrene, a biomass-derived solvent, reduces the environmental footprint of synthesis. Its high boiling point (220°C) allows reactions at elevated temperatures without degradation, while its low toxicity aligns with green chemistry principles. Life-cycle assessments indicate a 40% reduction in carbon emissions compared to DCM-based routes.

Comparative Analysis with Structural Analogs

Regioisomeric Variations

N-(2,4-Difluorophenyl)-2-fluorobenzamide, a regioisomer, exhibits distinct crystallographic properties due to altered fluorine positioning. Its synthesis under similar conditions yields 87%, with intramolecular H-bonding (H1⋯F12 = 2.12 Å) stabilizing the planar structure.

Halogen-Substituted Derivatives

Replacing fluorine with chlorine (e.g., 4-chloro-N-(2,5-dichlorophenyl)benzamide) increases molecular weight and alters electronic properties, though synthetic protocols remain analogous.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(2,5-difluorophenyl)-4-fluorobenzamide in academic research?

  • Methodological Answer : The compound is typically synthesized via acid chloride coupling. For example, 4-fluorobenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with 2,5-difluoroaniline in dichloromethane (DCM) under inert conditions. Active ester approaches (e.g., using NHS esters) may also improve yield by reducing side reactions. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C15—F5/F6 disorder at 126.8° ) and confirms regiochemistry. SHELX programs (e.g., SHELXL) are standard for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine substituent environments (e.g., para-fluorine chemical shifts at δ −174.9 ppm ).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C13_{13}H8_8F3_3NO, MW 263.21 ).

Q. What are the critical parameters for ensuring high purity post-synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of acid chloride to amine) and temperature (0–5°C to minimize side reactions). Use TLC monitoring and silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) for purification. Final purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^{1}\text{H} NMR integration .

Advanced Research Questions

Q. How can researchers address crystallographic data discrepancies, such as disorder in fluorine substituents?

  • Methodological Answer : Fluorine disorder (e.g., C15—F5/F6 in ) requires robust refinement strategies. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios. Validate thermal displacement parameters (Uiso_{\text{iso}}) and apply restraints to bond lengths/angles. Cross-validate with DFT-calculated geometries to resolve ambiguities .

Q. What strategies optimize regioselectivity during acylation of 2,5-difluoroaniline derivatives?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., -NH2_2) with Boc groups to direct acylation to the desired position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.
  • Catalysis : Use DMAP to accelerate coupling while minimizing byproducts like dimerization .

Q. How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine at the 2- and 5-positions deactivates the phenyl ring, reducing electrophilic substitution. This directs nucleophilic attacks to the 4-fluorobenzamide moiety. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity hotspots. Experimental validation via Hammett plots or kinetic isotopic effects is recommended .

Q. What formulation challenges arise in preclinical studies, and how can they be mitigated?

  • Methodological Answer : Low aqueous solubility (common in fluorinated benzamides) can be addressed via:

  • Co-solvents : Use PEG-400 or cyclodextrin-based systems.
  • Salt formation : Explore hydrochloride or mesylate salts.
  • Nanoformulation : Lipid nanoparticles improve bioavailability, as demonstrated for structurally related compounds in .

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